molecular formula C17H12F6O B14403578 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene CAS No. 86767-11-5

1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene

Cat. No.: B14403578
CAS No.: 86767-11-5
M. Wt: 346.27 g/mol
InChI Key: FFQFSECMAMOSOX-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and two trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines).

Major Products Formed:

Scientific Research Applications

1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl and trifluoromethyl groups can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Ethyl-4-((4-methoxyphenyl)ethynyl)benzene
  • 1-Methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene
  • Benzene, 1-ethynyl-4-methoxy-

Comparison: 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which can enhance its chemical stability and biological activity compared to similar compounds. The trifluoromethyl groups also contribute to the compound’s lipophilicity, potentially affecting its solubility and bioavailability .

Properties

CAS No.

86767-11-5

Molecular Formula

C17H12F6O

Molecular Weight

346.27 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C17H12F6O/c1-10(11-3-5-15(24-2)6-4-11)12-7-13(16(18,19)20)9-14(8-12)17(21,22)23/h3-9H,1H2,2H3

InChI Key

FFQFSECMAMOSOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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